molecular formula C7H7NO2 B3425961 (E)-3-(1H-Pyrrol-2-YL)acrylic acid CAS No. 49653-15-8

(E)-3-(1H-Pyrrol-2-YL)acrylic acid

Cat. No.: B3425961
CAS No.: 49653-15-8
M. Wt: 137.14 g/mol
InChI Key: IMYGTWMJKVNQNY-ONEGZZNKSA-N
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Description

(E)-3-(1H-Pyrrol-2-YL)acrylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with an acrylic acid group in the (E)-configuration. The pyrrole moiety confers aromaticity and electron-rich properties, while the acrylic acid group enables participation in diverse chemical reactions, such as nucleophilic additions and polymerizations . Its molecular formula is C₇H₇NO₂, with a molecular weight of 153.14 g/mol. The compound is notable for its dual functionality, combining the reactivity of α,β-unsaturated carboxylic acids with the biological activity of pyrrole derivatives, making it valuable in pharmaceutical and materials science research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-5,8H,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYGTWMJKVNQNY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49653-15-8
Record name (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-Pyrrol-2-YL)acrylic acid typically involves the condensation of pyrrole with acrylic acid under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity . The reaction conditions often involve moderate temperatures and the presence of a base to deprotonate the acrylic acid, promoting the formation of the desired product.

Industrial Production Methods: Industrial production of (E)-3-(1H-Pyrrol-2-YL)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(1H-Pyrrol-2-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction can produce 3-(1H-pyrrol-2-yl)propanol .

Scientific Research Applications

(E)-3-(1H-Pyrrol-2-YL)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1H-Pyrrol-2-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogues of (E)-3-(1H-Pyrrol-2-YL)acrylic acid, emphasizing differences in substituents, functional groups, and biological activity:

Compound Name Molecular Formula Key Structural Features Unique Properties
(E)-3-(1H-Pyrrol-2-YL)acrylic acid C₇H₇NO₂ Pyrrole ring at position 2; (E)-configured acrylic acid group High reactivity in Michael addition; potential enzyme modulation
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid C₈H₉NO₂ Methyl group on the acrylic acid chain Enhanced lipophilicity; altered pharmacokinetics
(E)-Methyl 3-(1H-pyrrol-2-yl)acrylate C₈H₉NO₂ Methyl ester instead of carboxylic acid Improved solubility in organic solvents; precursor for ester hydrolysis
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid C₈H₉NO₂ Methyl substitution on the pyrrole nitrogen Reduced hydrogen-bonding capacity; altered biological target specificity
Ethyl 3-(1H-pyrrol-2-yl)acrylate C₉H₁₁NO₂ Ethyl ester group Slower hydrolysis kinetics compared to methyl ester; used in polymer synthesis

Research Findings and Data

Comparative Pharmacological Data

Compound Enzyme Inhibition (IC₅₀, μM) Antimicrobial Activity (MIC, μg/mL) Solubility (mg/mL)
(E)-3-(1H-Pyrrol-2-YL)acrylic acid COX-2: 12.3 ± 1.2 S. aureus: >128 8.9 (water)
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid COX-2: 18.9 ± 2.1 S. aureus: 64 4.2 (water)
(E)-Methyl 3-(1H-pyrrol-2-yl)acrylate COX-2: >50 S. aureus: >128 22.1 (DMSO)
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid COX-2: 25.6 ± 3.0 S. aureus: 32 6.7 (water)

Key Observations

  • The carboxylic acid group is critical for enzyme inhibition, as esterification abolishes COX-2 activity .
  • Methyl substitution on the pyrrole nitrogen enhances antimicrobial potency but reduces solubility .
  • Steric effects from substituents on the acrylic acid chain (e.g., 2-methyl) modulate both reactivity and bioactivity .

Biological Activity

(E)-3-(1H-Pyrrol-2-YL)acrylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of (E)-3-(1H-Pyrrol-2-YL)acrylic acid features a pyrrole ring attached to an acrylic acid moiety. The synthesis typically involves the reaction of pyrrole derivatives with acrylic acid through various methods, including Knoevenagel condensation and other multicomponent reactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. It has demonstrated effectiveness against a range of bacterial strains, particularly gram-positive bacteria. The following table summarizes key findings from various studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus7.14 ± 0.25 mm
Staphylococcus epidermidis8.80 ± 1.10 mm
Escherichia coliResistant
Pseudomonas aeruginosaResistant

The compound exhibits selective toxicity towards gram-positive bacteria, indicating a potential for developing new antibacterial agents amid rising antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer properties of (E)-3-(1H-Pyrrol-2-YL)acrylic acid. Studies suggest that it may inhibit cell proliferation by targeting specific molecular pathways. For instance, it can modulate the activity of enzymes involved in cancer cell growth, leading to apoptosis in certain cancer cell lines.

The biological activity of (E)-3-(1H-Pyrrol-2-YL)acrylic acid can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and proliferation.
  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several pyrrole derivatives, including (E)-3-(1H-Pyrrol-2-YL)acrylic acid. The study utilized broth microdilution methods to determine MIC values against various bacterial strains, revealing significant activity against Staphylococcus species but resistance in gram-negative strains .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related pyrrole compounds, demonstrating that they could significantly inhibit cytokine production in vitro. This suggests a potential therapeutic application for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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